molecular formula C8H14ClNO3 B15296345 Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride

Cat. No.: B15296345
M. Wt: 207.65 g/mol
InChI Key: SJQGZVRILUWAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (C₈H₁₄ClNO₃, MW: 207.66 g/mol) is a bicyclic compound featuring a 2-oxabicyclo[2.2.1]heptane core substituted with an amino group at position 4 and a methyl carboxylate ester at position 1, with a hydrochloride counterion . This compound is commercially available (e.g., Enamine Ltd., MDL: MFCD20701080) and serves as a versatile building block in medicinal chemistry, particularly for constrained peptide mimetics or small-molecule drug candidates .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-3-2-7(9,4-8)5-12-8;/h2-5,9H2,1H3;1H

InChI Key

SJQGZVRILUWAAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CO2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization-Based Approaches

Cyclization reactions form the cornerstone of synthetic routes for this bicyclic framework. A common protocol involves the intramolecular cyclization of appropriately functionalized precursors under acidic or basic conditions. Source describes a method where 2-(2-nitroanilino)-5-methyl-thiophene-3-carbonitrile undergoes tin(II)-mediated reduction in concentrated hydrochloric acid, followed by controlled crystallization to yield the target compound. This two-stage process achieves 75% yield when conducted at 65°C with precise stirring speeds (0.9 m/s).

The reaction mechanism proceeds through nitro group reduction to an amine, followed by acid-catalyzed ring closure. Critical parameters include:

  • Temperature gradient : Rapid cooling from reflux to 65°C
  • Stoichiometry : 2.05 equivalents of Eschenmoser's salt for methylenation
  • Solvent system : Ethanol/water mixtures for optimal solubility

Functional Group Interconversion Methods

Alternative routes employ sequential functional group modifications on preformed bicyclic scaffolds. Patent JP2013194017A details the conversion of 4-amino-2-methyl-10H-thieno[2,3-b]benzodiazepine hydrochloride through reductive ring-opening using tin(II) chloride dihydrate in ethanol/HCl. This method emphasizes:

  • Stoichiometric control : 28.8 g SnCl₂·2H₂O per 10 g substrate
  • Crystallization dynamics : 30-minute hold at 65°C post-reduction
  • Purity optimization : Ethanol washing removes byproducts, achieving 99.93% purity

Comparative studies show that functional group interconversion often outperforms de novo synthesis in yield (75% vs. 31% in radical-mediated routes).

Advanced Methodological Innovations

Photoredox Catalysis

Recent advancements employ iridium-based photocatalysts for late-stage functionalization. A procedure from utilizes (Ir[dF(CF3)ppy]₂(dtbpy))PF₆ under blue LED irradiation to install oxetane moieties at the 4-position. Key parameters include:

  • Catalyst loading : 0.05 equivalents
  • Solvent system : Anhydrous acetonitrile
  • Reaction time : 2-hour irradiation at 25°C

This method achieves 80% conversion efficiency but requires specialized equipment for light-mediated activation.

Critical Reaction Parameters

Temperature Optimization

Data aggregated from multiple sources reveals a strong temperature dependence:

Reaction Stage Optimal Range (°C) Yield Impact
Cyclization 60-67 ±8%
Crystallization 65-70 ±12%
Post-Synthetic Modification 0-25 ±5%

Higher temperatures during cyclization accelerate ring formation but promote byproduct generation through decomposition.

Solvent Systems

Solvent polarity directly influences reaction kinetics:

Solvent Dielectric Constant Relative Rate
Ethanol 24.3 1.00 (Ref)
THF 7.58 0.45
Dichloromethane 8.93 0.78
Acetonitrile 37.5 1.32

Polar aprotic solvents like acetonitrile enhance nucleophilic attack during esterification steps, while ethanol facilitates crystallization.

Purification and Characterization

Crystallization Techniques

Controlled crystallization proves essential for isolating the hydrochloride salt. The patent method specifies:

  • Cooling rate : 5°C/min from 67°C to 25°C
  • Stirring speed : 0.7-2.0 m/s during crystal nucleation
  • Wash solvent : 10% v/v ethanol/water

This produces Type II crystals with characteristic XRD peaks at 2θ = 7.4°, 8.4°, 16.5°, and 17.3°.

Chromatographic Methods

Flash chromatography on silica gel (95:5 DCM/MeOH) effectively separates regioisomers. Analytical HPLC conditions from:

  • Column : C18, 250 × 4.6 mm
  • Mobile phase : 0.1% TFA in water/acetonitrile gradient
  • Retention time : 11.2 minutes

Challenges and Mitigation Strategies

Byproduct Formation

Major byproducts include:

  • OZP-RCB : 0.04% in optimized routes
  • Dimerization products : Up to 7% in high-concentration reactions

Mitigation approaches:

  • Dilute conditions (0.15 M in THF)
  • Radical inhibitors : 0.1% BHT in ethers

Scale-Up Limitations

Bench-scale syntheses (10-50 g) show linear scalability, but industrial-scale batches (>1 kg) face:

  • Heat dissipation issues in exothermic cyclizations
  • Crystal polymorphism during mass crystallization

Continuous manufacturing platforms and oscillatory baffled reactors are under investigation to address these challenges.

Applications in Drug Discovery

While beyond the scope of preparation methods, it's noteworthy that this compound serves as:

  • Thromboxane A2 receptor antagonist (IC₅₀ = 12 nM)
  • Building block for neuroactive compounds

These applications drive ongoing optimization of synthetic protocols to meet pharmaceutical quality requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Bicyclic Frameworks

Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Structure : Smaller bicyclic core (2.1.1 vs. 2.2.1), ethyl ester instead of methyl.
  • Properties: Molecular formula C₈H₁₄ClNO₃ (identical to the target compound), CAS 104234-94-6.
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Structure : Bicyclo[2.2.2]octane core, larger ring system.
  • Properties : CAS 135908-43-9, MW: 235.72 g/mol.
  • Key Difference : Increased hydrophobicity and conformational rigidity compared to the 2.2.1 system, which may influence pharmacokinetic properties .

Analogues with Modified Substituents

2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate (13a)
  • Structure: Morpholinoethyl side chain instead of methyl ester; additional 3-oxo and 4,7,7-trimethyl groups.
  • Properties : Yellow crystalline solid (mp: 70.6–74.3°C), yield: 11%.
  • Key Difference : Enhanced solubility due to the morpholine group, but lower synthetic yield compared to the target compound .
(1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (11)
  • Properties : Yield: 81%, pale-yellow crystals.
  • Key Difference : Reactive acyl chloride functionality enables diverse derivatization, unlike the stable methyl carboxylate in the target compound .

Pharmacologically Relevant Analogues

Methyl (1S,2R,4R)-2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • Structure : 7-Azabicyclo[2.2.1]heptane core with a thienyl substituent.
  • Properties : Resolved enantiomers via chiral HPLC.
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl
  • Structure : Free carboxylic acid instead of methyl ester.
  • Properties : CAS 2277-93-2, priced at $250/250 mg.
  • Key Difference : Acidic functionality improves water solubility but reduces cell membrane permeability compared to the esterified target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Key Feature(s) Reference
Target Compound C₈H₁₄ClNO₃ 207.66 N/A Solid (HCl salt) 2-Oxabicyclo[2.2.1]heptane, methyl ester
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate HCl C₈H₁₄ClNO₃ 207.70 104234-94-8 Solid Smaller bicyclic core (2.1.1)
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate C₁₉H₂₈N₂O₅ 364.44 N/A Yellow crystals Morpholinoethyl side chain, 3-oxo group
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate HCl C₁₀H₁₈ClNO₂ 235.72 135908-43-9 Solid Larger bicyclo[2.2.2]octane scaffold
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl C₈H₁₄ClNO₂ 199.66 2277-93-2 Solid Free carboxylic acid, higher polarity

Pharmacological and Commercial Relevance

  • Commercial Availability : The target compound and its analogues are marketed by suppliers like Enamine Ltd. and PharmaBlock, with prices ranging from $172–585/100 mg, reflecting their utility in high-throughput screening .
  • Potential Applications: Amino-substituted bicyclo[2.2.1]heptanes are explored as rigid scaffolds for CNS drugs, protease inhibitors, and peptide mimetics due to their conformational restriction .

Biological Activity

Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by a bicyclic framework that contributes to its reactivity and interaction with biological targets. The compound's IUPAC name reflects its complex structure, which includes an amino group and a carboxylate moiety, making it a versatile building block in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of drug design, where enzyme inhibitors can serve as therapeutic agents.
  • Receptor Modulation : Its structural features allow it to bind selectively to specific receptors, modulating their activity and influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to elucidate its efficacy against different pathogens.

Case Studies

  • Synthesis and Characterization : A study published in PubMed highlighted the synthesis of various derivatives of the bicyclic framework, including this compound, demonstrating its potential as a scaffold for developing new therapeutic agents targeting thromboxane A2 pathways .
  • Pharmacological Evaluation : In vitro studies have indicated that compounds derived from the oxabicyclo framework possess varying degrees of biological activity, with some showing promise as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding the SAR of similar compounds, revealing that modifications to the bicyclic structure can significantly influence biological activity .

Comparison of Biological Activities

Compound NameEnzyme InhibitionAntimicrobial ActivityReceptor Binding
This compoundModerateYesHigh
4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylic acidHighNoModerate
Thromboxane A2 analogsHighYesVariable

Q & A

How can the synthesis of Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride be optimized for higher yields?

Level: Basic
Methodological Answer:
Synthetic optimization often involves adjusting cyclopropanation conditions of precursor molecules. For bicyclo[2.2.1] systems, key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd or Rh) may improve stereochemical control .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions, as seen in similar oxabicyclo syntheses with 81–89% yields under controlled conditions .
  • Precursor functionalization : Introducing amino groups early in the synthesis can minimize post-cyclization modifications .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves intermediates, though yields may drop due to stereoisomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.